5-(6-Bromohexyl)-phenanthridinium bromide

DNA alkylation structure–activity relationship phenanthridinium

5-(6-Bromohexyl)-phenanthridinium bromide is a cationic phenanthridinium salt bearing a terminal bromine on a six‑carbon alkyl chain at the N5 position. It belongs to the n‑bromoalkylphenanthridinium bromide homologous series, each member of which intercalates into double‑stranded DNA via the planar phenanthridine chromophore and subsequently alkylates nucleobases through the ω‑bromoalkyl appendage.

Molecular Formula C19H21Br2N
Molecular Weight 423.2 g/mol
CAS No. 133954-04-8
Cat. No. B12641294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Bromohexyl)-phenanthridinium bromide
CAS133954-04-8
Molecular FormulaC19H21Br2N
Molecular Weight423.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCBr.[Br-]
InChIInChI=1S/C19H21BrN.BrH/c20-13-7-1-2-8-14-21-15-16-9-3-4-10-17(16)18-11-5-6-12-19(18)21;/h3-6,9-12,15H,1-2,7-8,13-14H2;1H/q+1;/p-1
InChIKeyQDIUUHKWAMZONG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(6-Bromohexyl)-phenanthridinium bromide (CAS 133954-04-8): A Dual-Function DNA Intercalator–Alkylator for Precision Nucleic Acid Research


5-(6-Bromohexyl)-phenanthridinium bromide is a cationic phenanthridinium salt bearing a terminal bromine on a six‑carbon alkyl chain at the N5 position. It belongs to the n‑bromoalkylphenanthridinium bromide homologous series, each member of which intercalates into double‑stranded DNA via the planar phenanthridine chromophore and subsequently alkylates nucleobases through the ω‑bromoalkyl appendage [1]. This dual intercalation–alkylation mechanism distinguishes it from simple intercalators such as ethidium bromide, making it a targeted tool for investigating sequence‑specific DNA damage and for constructing advanced molecular probes.

Dual DNA intercalator–alkylator tool
Defined sequence bias (5′‑GT‑3′, guanine runs)
Terminal bromide enables covalent probe synthesis

Why 5-(6-Bromohexyl)-phenanthridinium bromide Cannot Be Replaced by Other n‑Bromoalkylphenanthridinium Homologs


The length of the bromoalkyl linker is not a passive structural detail—it directly governs both the efficiency of DNA alkylation and the sequence context of the resulting lesions. The n‑hexyl derivative (n=6) requires approximately one‑tenth the ligand‑to‑basepair input ratio of the n‑decyl compound (n=10) to achieve the same alkylation level [1], and it generates the highest absolute level of DNA damage among the n=4, 6, 8, and 10 homologs in both plasmid and intact human cell assays [2]. Furthermore, the n=6 compound displays a distinct consensus damage sequence (5′‑c(a/t)Ggg‑3′) that differs from the broader, adenine‑inclusive pattern of the n=10 analog [2]. Simply substituting one chain‑length variant for another would alter both the potency and the genomic distribution of DNA damage, undermining experimental reproducibility and mechanistic interpretation.

Alkylation efficiency mismatch Longer-chain homologs require substantially higher input ratios to match alkylation extent, altering assay conditions and material cost.
Sequence specificity shift n=6 targets 5′‑c(a/t)Ggg‑3′; n=10 may alkylate adenines, confounding motif‑specific lesion studies.
Conjugation handle context Terminal bromide reactivity and linker-dependent solubility may vary; n=6 provides established reactivity for probe derivatization.

Quantitative Differentiation of 5-(6-Bromohexyl)-phenanthridinium bromide Versus Closest Analogs


10‑Fold Higher DNA Alkylation Efficiency of the n‑Hexyl Derivative Versus the n‑Decyl Homolog

In the homologous n‑bromoalkylphenanthridinium bromide series, the n‑hexyl compound (target) demonstrates markedly superior alkylation reactivity. The n‑decyl derivative (n=10) requires approximately 10‑times the ligand‑to‑basepair input ratio of the n‑hexyl compound to achieve an equivalent level of irreversible DNA alkylation under identical incubation conditions [1]. This difference arises from the chain‑length‑dependent rate of conversion of the alkylbromide to the less reactive alkylchloride in aqueous buffer; the n‑hexyl chain maintains a higher proportion of the reactive bromo species over the 18‑h incubation period.

Alkylation Efficiency
Head-to-head
~10× lower input ratio vs n=10
Reduces material use and solvent burden.
Calf thymus DNA, 0.01 ionic strength, 18 h.
DNA alkylation structure–activity relationship phenanthridinium

Highest DNA Damage Potency Among Four Homologs in Plasmid and Human Cell Assays

A systematic comparison of n‑bromoalkylphenanthridinium bromides with linker lengths n=4, 6, 8, and 10 methylene groups revealed a clear parabolic structure–activity relationship. In both the plasmid pUC8 and intact human K562 cell systems, the n=6 compound induced the greatest extent of DNA damage, followed in decreasing order by n=4, n=8, and n=10 [1]. This ranking was established using a linear amplification assay with Taq DNA polymerase, which maps damage sites at single‑nucleotide resolution on sequencing gels.

Damage Intensity Rank
Head-to-head
Rank 1 of 4 (n=6 > n=4 > n=8 > n=10)
Supports selection for maximal DNA damage endpoints.
Plasmid pUC8 and human K562 cells.
DNA damage chain-length optimization phenanthridinium

Unique Sequence Specificity: Consensus 5′‑c(a/t)Ggg‑3′ for the n=6 Compound

The n=6 derivative alkylates DNA with a well‑defined sequence preference that is distinct from both shorter and longer homologs. DNA sequencing experiments show that the n‑hexyl compound targets guanines within 5′‑GT‑3′ dinucleotide steps and within runs of consecutive guanines, yielding a consensus damage motif of 5′‑c(a/t)Ggg‑3′ [1][2]. In contrast, the n=10 compound exhibits a broader consensus (5′‑c(a/c)(G/A)(g/a)‑3′) that includes adenines, while the n=4 compound preferentially damages isolated guanines in 5′‑Ga‑3′ contexts rather than 5′‑Gt‑3′ [2].

Consensus Damage Motif
Head-to-head
5′‑c(a/t)Ggg‑3′ (n=6) vs broader adenine-inclusive pattern (n=10)
Enables motif‑specific lesion studies; n=10 confounds interpretation.
DNA sequencing gel analysis.
DNA sequence specificity guanine alkylation consensus motif

Terminal Bromine Handle Enables Covalent Conjugation: Synthesis of Mitochondria‑Targeted Probe MitoNeoD

Unlike ethidium bromide (CAS 1239‑45‑8) or propidium iodide, which lack a reactive terminal halogen on their N‑alkyl substituents, 5‑(6‑bromohexyl)‑phenanthridinium bromide provides a primary alkyl bromide handle for further derivatization. This property was exploited in the synthesis of MitoNeoD, a mitochondrial superoxide probe: the bromohexyl chain was reacted with triphenylphosphine to introduce a triphenylphosphonium lipophilic cation, directing the phenanthridinium core to mitochondria [1]. The same intermediate was used to prepare the deuterated analog d15‑MitoNeo for mass‑spectrometry‑based detection.

Conjugation Handle
Class-level
Primary alkyl bromide at C6 enables nucleophilic displacement
Supports synthesis of targeted probes (e.g., MitoNeoD).
Validated with PPh₃; ethidium bromide lacks this handle.
bioconjugation mitochondrial probe superoxide detection

Highly Specific MS/MS Fragmentation of phenC6Br–DNA Adducts Enables Unambiguous Alkylation Site Mapping

Negative‑ion electrospray ionization tandem mass spectrometry (ESI‑MS/MS) of oligonucleotide adducts formed with the n‑hexyl compound (designated phenC6Br) yields a single, highly specific fragmentation pathway that directly identifies the site of ligand attachment to the guanine base [1]. In contrast, MS/MS spectra of cisplatin–DNA adducts exhibit far less specific fragmentation, particularly in the negative‑ion mode, requiring additional source‑generated product‑ion experiments to distinguish isomeric adducts [1]. This difference arises because the phenC6Br ligand labilizes the N‑glycosidic bond of the alkylated nucleotide, directing fragmentation toward the ligand–base adduct ion.

MS/MS Fragmentation
Head-to-head
Single dominant pathway identifies binding site; cisplatin adducts require MS³
Simplifies adduct site mapping in analytical workflows.
Oligo 5′‑CACGTG‑3′, negative‑ion ESI‑MS/MS.
mass spectrometry DNA adduct fragmentation specificity

DNA Binding Affinity (~10⁵ M⁻¹) Comparable to Ethidium Bromide, Augmented by Covalent Alkylation

Equilibrium dialysis measurements show that the n‑hexyl derivative binds calf thymus DNA with an apparent association constant of approximately 10⁵ M⁻¹ at ionic strength 0.01 [1]. This affinity is in the same range as the widely used intercalator ethidium bromide, for which reported intrinsic binding constants vary from ~6.7 × 10⁴ to ~1.5 × 10⁵ M⁻¹ depending on buffer conditions [2]. Critically, the n‑hexyl compound additionally forms irreversible covalent adducts—approximately one ligand per 40 basepairs under saturating conditions—whereas ethidium bromide engages only in reversible intercalation.

Binding Affinity
Cross-study
~10⁵ M⁻¹, comparable to ethidium bromide, plus covalent alkylation
Provides irreversible tagging not available from reversible intercalators.
Calf thymus DNA, equilibrium dialysis.
DNA binding affinity intercalation ethidium bromide

Evidence‑Backed Application Scenarios for 5-(6-Bromohexyl)-phenanthridinium bromide


Maximizing DNA Alkylation Yield in Footprinting and Crosslinking Experiments

When experimental protocols demand the highest possible level of covalent DNA modification with a phenanthridinium‑based alkylator, the n=6 compound is the optimal choice. It requires a ~10‑fold lower ligand‑to‑basepair input ratio than the n=10 homolog to reach equivalent alkylation [1] and achieves the greatest absolute damage intensity among all four chain‑length variants tested in both plasmid and cellular systems [2]. This efficiency translates to lower compound consumption and reduced solvent interference in downstream enzymatic or electrophoretic analyses.

Sequence‑Specific DNA Damage Studies Targeting 5′‑GT‑3′ and Guanine‑Rich Motifs

Investigators studying the biological consequences of DNA damage at defined genomic loci should select the n=6 compound for its well‑characterized consensus sequence 5′‑c(a/t)Ggg‑3′, with preferential alkylation at guanines in 5′‑GT‑3′ dinucleotides and poly‑guanine runs [1][2]. This predictable specificity enables hypothesis‑driven experiments on mutation hotspots, repair enzyme recruitment, and transcription‑coupled damage responses, whereas the n=10 analog's broader, adenine‑inclusive reactivity introduces confounding lesions [2].

Synthesis of Mitochondria‑Targeted or Affinity‑Tagged Phenanthridinium Probes

The terminal primary bromide on the N‑hexyl chain serves as a versatile leaving group for nucleophilic displacement, enabling straightforward conjugation of triphenylphosphonium (for mitochondrial targeting), biotin, fluorophores, or solid‑support linkers. This reactivity was demonstrated in the multi‑step synthesis of MitoNeoD, where 5‑(6‑bromohexyl)‑phenanthridinium bromide was coupled with triphenylphosphine to yield the mitochondria‑directed intermediate [3]. Neither ethidium bromide nor propidium iodide offers a comparable conjugation handle, making this compound the preferred starting material for custom probe development.

Mass Spectrometry‑Based DNA Adductomics with Unambiguous Site Assignment

For analytical workflows requiring definitive identification of ligand‑binding sites on synthetic or cellular oligonucleotides, phenC6Br adducts provide a single, reproducible MS/MS fragmentation pathway that directly reveals the alkylated nucleotide [4]. This contrasts with cisplatin and other platinating agents, whose adducts fragment non‑specifically and require additional MS³ experiments for isomer discrimination [4]. Consequently, the n‑hexyl compound is the reagent of choice for laboratories developing high‑throughput or automated adduct‑mapping pipelines where spectral simplicity accelerates data interpretation.

Application
Selection Property
Validation Focus
DNA footprinting & crosslinking
Alkylation efficiency rank among homologs
Ligand-to-basepair ratio optimization
Sequence-specific lesion mapping
Consensus damage sequence specificity
Genomic lesion site validation
Targeted probe synthesis
Terminal bromide conjugation handle
Nucleophilic displacement and targeting group installation
MS-based DNA adductomics
MS/MS fragmentation specificity
Adduct site assignment and spectral simplification
Quote Request

Request a Quote for 5-(6-Bromohexyl)-phenanthridinium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.